molecular formula C8H6INOS B3291097 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one CAS No. 869543-45-3

7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one

Cat. No.: B3291097
CAS No.: 869543-45-3
M. Wt: 291.11 g/mol
InChI Key: JADBBBSLRXQXFF-UHFFFAOYSA-N
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Description

7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound with the molecular formula C8H6INOS. It is characterized by the presence of an iodine atom, a methyl group, and a thieno[3,2-c]pyridin-4-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one typically involves the iodination of a precursor thieno[3,2-c]pyridin-4-one derivative. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position . The reaction conditions often involve solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-3-methyl-5H-thieno[3,2-c]pyridin-4-one, while Suzuki coupling with phenylboronic acid would produce 7-phenyl-3-methyl-5H-thieno[3,2-c]pyridin-4-one .

Mechanism of Action

The mechanism of action of 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. The iodine atom and the thieno[3,2-c]pyridin-4-one core structure allow it to bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
  • 7-chloro-3-methyl-5H-thieno[3,2-c]pyridin-4-one
  • 7-fluoro-3-methyl-5H-thieno[3,2-c]pyridin-4-one

Uniqueness

The uniqueness of 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one lies in the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance binding interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-4-3-12-7-5(9)2-10-8(11)6(4)7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADBBBSLRXQXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
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7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
Reactant of Route 3
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
Reactant of Route 4
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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